5-(2-Chloroethyl)-1H-tetrazole

Combinatorial Chemistry Solid-Phase Synthesis Tetrazole Alkylation

Procurement of ω-chloroalkyl tetrazoles demands precise structural matching: 5-(2-chloroethyl)-1H-tetrazole uniquely retains an acidic N-H proton (pKa ~4.0) for carboxylic acid bioisosteric replacement, while the two-carbon spacer enables direct dehydrohalogenation to 5-vinyl-1H-tetrazole-a nitrogen-rich monomer for click polymers and energetic materials. Higher homologs (3-chloropropyl, 4-chlorobutyl) yield only alkylation products; the N-1 regioisomer lacks the bioisostere proton. • Exclusive C-5 N-H proton enables bioisosteric replacement of -COOH pharmacophores. • Quantitative dehydrohalogenation to 5-vinyl-1H-tetrazole (55% overall yield from acrylonitrile). • CN101805306A azide-safe scale-up route: 45% overall yield, >99% purity, no shock-sensitive Al-azide. • Melting point 100-105°C ensures accurate gravimetric dispensing onto solid-support reactors.

Molecular Formula C3H5ClN4
Molecular Weight 132.55 g/mol
CAS No. 18755-46-9
Cat. No. B090679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloroethyl)-1H-tetrazole
CAS18755-46-9
Molecular FormulaC3H5ClN4
Molecular Weight132.55 g/mol
Structural Identifiers
SMILESC(CCl)C1=NNN=N1
InChIInChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
InChIKeyYZQCWPFTAAUGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chloroethyl)-1H-tetrazole: Identity & Sourcing


5-(2-Chloroethyl)-1H-tetrazole (CAS 18755-46-9) is a C‑5‑substituted tetrazole heterocycle bearing a primary chloroalkyl side chain, formally named 5-(2-chloroethyl)-2H-tetrazole under IUPAC convention [1]. With a molecular formula of C₃H₅ClN₄ and a molecular weight of 132.55 g/mol, it exists as a colorless to pale-yellow crystalline solid exhibiting a melting point of 100–105 °C (observed 103 °C) and a predicted pKa of approximately 4.0 . The compound belongs to the tetrazole family, which is broadly recognized in medicinal chemistry as a metabolically stable bioisostere of the carboxylic acid functional group, and its chloroethyl substituent provides a reactive handle for nucleophilic substitution, elimination, and further synthetic elaboration [1].

Synthetic handle Primary chloroalkyl chain enables nucleophilic substitution and elimination
Bioisostere scaffold C-5 substitution retains acidic N-H for carboxylate mimicry research
Monomer precursor Direct gateway to 5-vinyl-1H-tetrazole for polymer and click chemistry

5-(2-Chloroethyl)-1H-tetrazole: Irreplaceable Features


Tetrazole derivatives bearing a chloroalkyl side chain may appear superficially interchangeable, yet 5-(2-chloroethyl)-1H-tetrazole occupies a narrow, irreplaceable niche defined by three orthogonal structural features that collectively dictate its reactivity and application scope. First, its C‑5 (ring‑carbon) substitution preserves the acidic N–H proton (predicted pKa ~4.0), enabling behaviour as a carboxylic acid bioisostere—a property entirely absent in the N‑1‑alkylated regioisomer 1-(2-chloroethyl)-1H-tetrazole [1]. Second, the two‑carbon spacer between the tetrazole ring and the terminal chlorine imposes a unique elimination propensity: under basic or solid‑support conditions, 5-(2-chloroethyl)-1H-tetrazole readily undergoes dehydrohalogenation to 5-vinyl-1H-tetrazole, whereas the three‑carbon homolog 5-(3-chloropropyl)-1H-tetrazole and the four‑carbon homolog 5-(4-chlorobutyl)-1H-tetrazole participate in efficient nucleophilic substitution without detectable elimination [2]. Third, this elimination susceptibility is not a defect but a designed synthetic gateway: 5-vinyl-1H-tetrazole, the product of dehydrohalogenation, is a nitrogen‑rich monomer in demand for click‑chemistry polymers and energetic materials, and the 5‑(2‑chloroethyl) compound is its most direct, atom‑economical precursor [3][4]. Substituting a longer‑chain chloroalkyl tetrazole or the N‑alkylated regioisomer would fail to deliver the same bifunctional reactivity profile, making generic replacement scientifically unsound.

Homolog mismatch

The 2-carbon spacer drives a unique elimination pathway; 3-chloropropyl and 4-chlorobutyl homologs undergo substitution instead, altering reaction outcomes.

Regioisomer mismatch

1-(2-Chloroethyl)-1H-tetrazole lacks the acidic N-H proton, eliminating carboxylate bioisosterism and altering metal-coordination modes compared to the C-5 isomer.

Process safety context

Sourcing from a supplier relying on the AlCl₃/NaN₃ route may pose EHS risks and supply interruptions not present with the patented azide-safe process.

5-(2-Chloroethyl)-1H-tetrazole: Comparator Evidence


Unique β-Elimination in Solid-Phase Alkylation

Under identical solid‑support alkylation conditions (trityl chloride resin, in situ Finkelstein reaction), 5-(2-chloroethyl)-1H-tetrazole fails to undergo productive nucleophilic substitution and instead eliminates quantitatively to 5-vinyl-1H-tetrazole, as confirmed by mass spectroscopy [1]. In contrast, 5-(3-chloropropyl)-1H-tetrazole proceeds cleanly to the resin‑bound product in 69% isolated yield, and 5-(4-chlorobutyl)-1H-tetrazole gives 43% yield [1]. This divergent behaviour is a direct consequence of the β‑hydrogen availability on the two‑carbon spacer of the 2‑chloroethyl chain, which is geometrically favourable for E2 elimination. The three‑ and four‑carbon homologs lack this facile elimination pathway, enabling standard nucleophilic displacement instead.

Solid-phase elimination
Head-to-head
Complete elimination to 5-vinyl-1H-tetrazole under Finkelstein conditions
Divergent reactivity pathway vs. homologs; supports synthesis design choice.
69% and 43% substitution yields for C3 and C4 homologs (Matthews et al., 2000).
Combinatorial Chemistry Solid-Phase Synthesis Tetrazole Alkylation

C-5 vs N-1 Regioisomerism: Bioisosteric & Coordination Impact

5-(2-Chloroethyl)-1H-tetrazole bears the chloroethyl substituent at the ring carbon (C‑5), preserving the acidic N–H proton (predicted pKa ~4.0) that underpins its function as a carboxylic acid bioisostere [1]. The regioisomer 1-(2-chloroethyl)-1H-tetrazole (CAS 15284-27-2) places the identical chloroethyl chain at the N‑1 nitrogen, eliminating the acidic proton and fundamentally altering its electronic character, hydrogen‑bonding capacity, and biological recognition profile [2]. In coordination chemistry, 1‑(2‑chloroethyl)tetrazole (teec) coordinates to Cu(II) exclusively through the N4 ring atom, forming homoleptic complexes with distinct magnetic properties (ferromagnetic coupling J/kB = 8.0–10.2 K) that have been exploited in layered magnetic materials [3], whereas 5‑substituted tetrazoles typically coordinate through N1 or N2 in a pH‑dependent manner, yielding different supramolecular architectures. The C‑substituted isomer is therefore mandatory when the tetrazole N–H must remain available for deprotonation, hydrogen bonding, or pH‑dependent metal binding.

C-5 vs N-1 regioisomer
Class-level
C-5 isomer retains acidic N-H; N-1 isomer coordinates via N4 with distinct magnetic behavior
Regioisomer choice dictates bioisosteric and coordination chemistry applications.
Ferromagnetic coupling J/kB 8.0–10.2 K for N-1 isomer Cu(II) complexes (Inorg. Chem. 2002).
Medicinal Chemistry Bioisosterism Coordination Chemistry

Explosion-Safe Industrial Synthesis Route

The patented production method (CN101805306A) replaces the hazardous chloroacetonitrile/AlCl₃/NaN₃ cycloaddition route—which generates shock‑sensitive aluminum azide as a byproduct and regularly explodes even at laboratory scale—with a three‑step sequence: (1) cycloaddition of hydroxypropionitrile with NaN₃ under high pressure (100–160 °C, 5–40 h) to yield 5‑hydroxyethyl tetrazole (content 99.4%, molar yield 88%); (2) triphenylmethyl protection of the N‑1 position followed by chlorination with SOCl₂ to give 5‑chloroethyl‑1‑triphenylmethyl tetrazole (content 98.3%, molar yield 75.2%); (3) acidic deprotection to release the final product (content 99.1%) [1][2]. The overall three‑step yield is 45%, and the process is explicitly claimed to be safe and suitable for industrial scale‑up. In comparison, the classical direct cycloaddition of chloroacetonitrile with NaN₃ and AlCl₃ for the chloromethyl homolog yields 59% but carries an unacceptable explosion risk at scale [1].

Safe industrial route
Cross-study
45% overall yield via patented azide-safe sequence (CN101805306A)
Eliminates explosive Al(N₃)₃ risk; supports kilo-scale procurement decisions.
Traditional AlCl₃ route yields 59% for chloromethyl analog but is unsafe at scale.
Process Chemistry Industrial Synthesis Safety Engineering

Direct Conversion to 5-Vinyl-1H-tetrazole Monomer

5-(2-Chloroethyl)-1H-tetrazole serves as the immediate synthetic precursor to 5-vinyl-1H-tetrazole via a single‑step dehydrohalogenation using aqueous‑alcoholic KOH [1]. The resulting 5-vinyl-1H-tetrazole has been obtained in highly purified form with 55% overall yield from acrylonitrile (via the chloroethyl intermediate) and is established as a monomer for nitrogen‑rich macromolecular compounds and as a reagent in complete synthesis of biological compounds [2]. Differential scanning calorimetry of the purified vinyl monomer reveals a melting point of 131.2 °C accompanied by spontaneous (initiator‑free) exothermic polymerization, confirming its utility as a thermally curable monomer [2]. The higher homologs—5-(3-chloropropyl)- and 5-(4-chlorobutyl)-1H-tetrazole—cannot undergo direct dehydrohalogenation to a vinyl tetrazole; instead, they require multistep degradation or functional group interconversion, making the 2‑chloroethyl compound the sole atom‑economical gateway to the vinyl monomer from the chloroalkyl tetrazole series.

Vinyl monomer gateway
Cross-study
Single-step conversion to 5-vinyl-1H-tetrazole (55% overall from acrylonitrile)
Enables access to polymerizable monomer; higher homologs require multistep sequences.
Vinyl monomer mp 131.2 °C, spontaneous radical polymerization (Molbank 2023).
Polymer Chemistry Click Chemistry Energetic Materials

Melting Point & Crystallinity Advantage for Isolation

5-(2-Chloroethyl)-1H-tetrazole exhibits a melting point of 100–105 °C (reported as 103 °C from commercial suppliers) , which is substantially higher than the 42–44 °C melting point of the three‑carbon homolog 5-(3-chloropropyl)-1H-tetrazole and the 56–58 °C melting point of the four‑carbon homolog 5-(4-chlorobutyl)-1H-tetrazole [1]. The elevated melting point of the 2‑chloroethyl derivative correlates with superior crystallinity, enabling straightforward isolation by filtration and recrystallization rather than the chromatographic purification required for the lower‑melting, often semi‑solid homologs. This solid‑state property directly impacts both laboratory handling and industrial downstream processing, reducing solvent consumption and simplifying quality control protocols.

Melting point advantage
Cross-study
mp 100–105 °C; Δmp ≈ 44–61 °C vs. C3 and C4 chloroalkyl homologs
Supports straightforward isolation and ambient solid handling.
C3 homolog mp 42–44 °C, C4 homolog mp 56–58 °C (Matthews et al., 2000).
Solid-State Properties Purification Formulation Development

pKa & Lipophilicity Profile for Carboxylate Bioisosterism

5-(2-Chloroethyl)-1H-tetrazole has a predicted pKa of approximately 4.0 , positioning it within the acidity range of aryl and alkyl carboxylic acids (typical pKa ~4.2–4.5) [1] and well within the established window for tetrazole‑as‑carboxylate bioisosterism (unsubstituted 1H‑tetrazole pKa ~4.5–4.9) [2]. Its computed XLogP3 value of 0.4 (PubChem) [3] indicates modest lipophilicity that is markedly higher than that of the corresponding carboxylic acid (propionic acid XLogP3 ~0.3, but the tetrazole offers additional metabolic resistance to β‑oxidation). The combination of near‑identical acidity to a carboxylic acid, enhanced metabolic stability inherent to the tetrazole heterocycle, and the presence of a reactive chloroethyl handle for further derivatization makes this compound a strategically distinct intermediate for medicinal chemistry programmes that require both bioisosteric replacement and a synthetic functionalization point.

pKa & lipophilicity
Class-level
Predicted pKa ~4.0, XLogP3 0.4; comparable to carboxylic acid pharmacophores
Supports bioisosteric replacement strategy; pKa value is predicted, not experimental.
Carboxylic acid benchmark pKa ~4.2–4.5; tetrazole adds metabolic stability context.
Drug Design ADME Optimization Bioisosteric Replacement

5-(2-Chloroethyl)-1H-tetrazole: Key Applications


Solid-Phase Library Synthesis: Vinyl Terminus Installation

Research groups constructing alkyl tetrazole libraries on trityl chloride resin should procure 5-(2-chloroethyl)-1H-tetrazole specifically when the synthetic objective includes installation of a vinyl tetrazole terminus or when a deliberate elimination step is designed into the synthetic sequence. As demonstrated by Matthews et al., this compound undergoes quantitative dehydrohalogenation to 5-vinyl-1H-tetrazole under the standard in situ Finkelstein/alkylation conditions that produce clean substitution products (69% and 43% yields) from the 3‑chloropropyl and 4‑chlorobutyl homologs [1]. Researchers should not attempt to substitute the higher homologs for this purpose, as they will yield an alkylated rather than a vinyl product. The compound׳s melting point of 100–105 °C also facilitates gravimetric dispensing onto solid‑support reactors with superior accuracy compared to the lower‑melting homologs .

5-Vinyl-1H-tetrazole Monomer for Polymers & Click Chemistry

Polymer and materials chemistry laboratories seeking access to 5‑vinyl‑1H‑tetrazole—a nitrogen‑rich monomer that undergoes spontaneous radical polymerization at its melting point of 131.2 °C [2]—should procure 5-(2-chloroethyl)-1H-tetrazole as the most direct synthetic precursor. The preparative dehydrohalogenation with aqueous‑alcoholic KOH (Buzilova et al., 1981) provides the vinyl monomer in a single step, whereas alternative routes from higher ω‑chloroalkyl tetrazoles require multistep sequences that erode overall yield and increase purification burden. The vinyl monomer has established demand as a building block for bioorthogonal click‑chemistry reagents, nitrogen‑rich macromolecular compounds, and potentially as an energetic binder [2]. The 55% overall yield achieved from acrylonitrile via the chloroethyl intermediate defines the process economics for any scale‑up consideration [2].

Safe Industrial-Scale Production

Contract manufacturing organizations (CMOs) and pharmaceutical chemical development teams tasked with producing 5‑chloroethyl tetrazole at kilogram to multi‑kilogram scale should specify the CN101805306A patented route in their technology transfer packages. This three‑step sequence—hydroxypropionitrile cycloaddition (88% step yield, >99% purity), triphenylmethyl protection/chlorination (75.2% step yield, >98% purity), and acidic deprotection (>99% final purity)—delivers an overall yield of 45% while completely eliminating the formation of shock‑sensitive aluminum azide that plagues the traditional chloroacetonitrile/AlCl₃/NaN₃ approach [3][4]. Procuring 5‑(2‑chloroethyl)‑1H‑tetrazole from suppliers who employ this or an equivalent azide‑safe process is critical for meeting EHS compliance, reducing facility insurance costs, and ensuring uninterrupted supply in regulated pharmaceutical intermediate supply chains [4].

Bioisosteric Lead Optimization with Alkylation Handle

Medicinal chemistry programmes that require simultaneous carboxylic acid bioisosteric replacement and incorporation of a reactive linker for further diversification should evaluate 5-(2-chloroethyl)-1H-tetrazole as a privileged fragment. Its predicted pKa of ~4.0 closely matches that of typical carboxylic acid pharmacophores (pKa ~4.2–4.5) [5], while the tetrazole ring confers documented resistance to β‑oxidation and other Phase I metabolic pathways that commonly degrade carboxylate‑containing drug candidates [5]. The chloroethyl side chain provides an orthogonal nucleophilic substitution site for late‑stage functionalization with amines, thiols, or heterocycles, enabling efficient structure‑activity relationship exploration without requiring separate installation of the acidic isostere and the derivatization handle. The C‑5 regioisomer must be specified exclusively; procurement of the N‑1 regioisomer 1‑(2‑chloroethyl)‑1H‑tetrazole (CAS 15284‑27‑2) would forfeit the acidic N–H proton and eliminate the bioisosteric rationale [6].

Application
Selection Property
Validation Focus
Solid-phase library synthesis
β-Elimination reactivity under SN2 conditions
Vinyl tetrazole vs. alkylated product outcome verification
Polymer and click chemistry
Single-step conversion to vinyl monomer
Dehydrohalogenation efficiency and monomer purity assessment
Industrial-scale process chemistry
Azide-safe patented production route
EHS compliance and multi-kilogram supply continuity
Bioisosteric lead optimization
C-5 regioisomer with retained N-H acidity
Carboxylate mimicry and metabolic stability in assay context

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